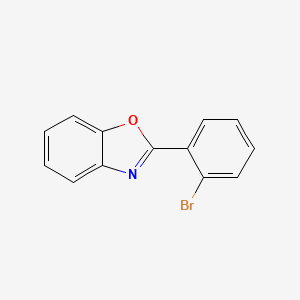

2-(2-Bromophenyl)-1,3-benzoxazole

Vue d'ensemble

Description

2-(2-Bromophenyl)-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The 2-(2-Bromophenyl) substituent indicates the presence of a bromine atom on the phenyl ring at the second position, which is fused to the benzoxazole core.

Synthesis Analysis

The synthesis of substituted 1,3-benzoxazoles, such as 2-(2-Bromophenyl)-1,3-benzoxazole, can be achieved through various methods. One approach involves the oxidative coupling of benzylamines with ortho-substituted anilines using iron(II) bromide as a catalyst, which allows for the formation of a wide range of substituted benzoxazoles . Another method includes the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper iodide, which tolerates different substituents on the 2-aminophenol . Additionally, copper-catalyzed intramolecular O-arylation using N-(2-halo-phenyl)benzamides has been reported as a simple and efficient method for synthesizing 2-substituted benzoxazoles .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography and various spectroscopic methods. For instance, the crystal and molecular structure of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, was determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock (HF) and density functional theory (DFT) . These studies provide detailed information on the geometry and electronic structure of the benzoxazole derivatives.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom on the phenyl ring can participate in further substitution reactions, potentially leading to a wide array of further functionalized benzoxazole compounds. For example, the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles from o-aminophenols and 2-bromo-3,3,3-trifluoropropene has been achieved using elemental sulfur under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzoxazole core. Computational studies, including DFT, can predict properties like molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in materials science and pharmaceuticals.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

2-(2-Bromophenyl)-1,3-benzoxazole has been identified as a novel anti-inflammatory scaffold. It has been found to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is crucial in the development of anti-inflammatory drugs. Research demonstrates that certain derivatives of this compound exhibit significant anti-inflammatory potency, comparable or superior to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac (Seth et al., 2014).

Antimicrobial and Antifungal Properties

Compounds derived from 2-(2-Bromophenyl)-1,3-benzoxazole have been synthesized and found to possess broad-spectrum antimicrobial and antifungal activities. Studies highlight their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. This indicates a potential for developing new antimicrobial agents based on this structure (Bhagyasree et al., 2013).

Applications in Sensing and Detection

Some derivatives of 2-(2-Bromophenyl)-1,3-benzoxazole are being explored for their utility in sensing applications. For instance, they have been used to develop fluorescent probes sensitive to pH changes and metal cations. These compounds show high sensitivity and selectivity, making them suitable for specific detection purposes (Tanaka et al., 2001).

DNA Topoisomerase Inhibition

Research has also shown that certain benzoxazole derivatives, including those with a 2-(2-bromophenyl) moiety, exhibit potent inhibitory activity on DNA topoisomerase I and II. These enzymes are crucial in DNA replication and transcription, making these compounds potential candidates for anticancer drugs (Oksuzoglu et al., 2008).

Synthesis of Fluorescent Probes

Certain 2-(2-Bromophenyl)-1,3-benzoxazole derivatives have been utilized to develop fluorescent probes that are sensitive to specific compounds, such as amines. This application is significant in the field of chemical sensing and analysis (Lee et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOINCALAKEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390980 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1,3-benzoxazole | |

CAS RN |

73552-42-8 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

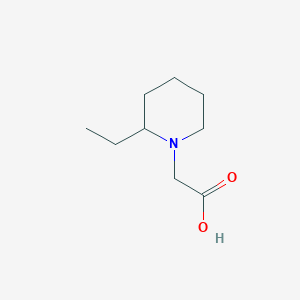

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

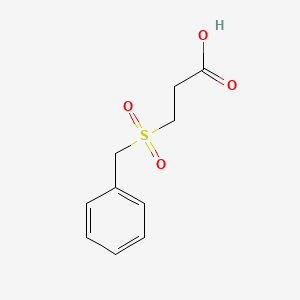

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

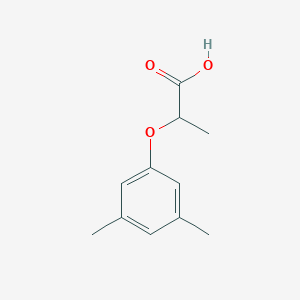

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

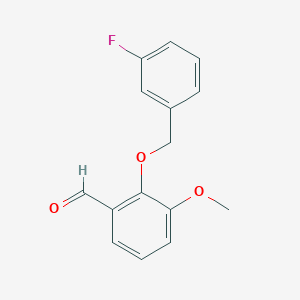

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)